![molecular formula C22H21N5O2S B12149946 N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12149946.png)
N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of aromatic rings, triazole, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring. Reagents such as hydrazine and carbon disulfide are often used under reflux conditions.
Attachment of the Furan and Pyridine Rings: The furan-2-ylmethyl and pyridin-2-yl groups are introduced through nucleophilic substitution reactions.
Sulfanyl Group Introduction: The sulfanyl group is incorporated via a thiolation reaction, often using thiourea or similar reagents.
Final Coupling: The final step involves coupling the triazole derivative with 3,5-dimethylphenyl acetic acid under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Structural Characteristics
The compound features a combination of aromatic rings, a triazole moiety, and a sulfanyl acetamide group. Its molecular formula is C22H21N5O2S with a molecular weight of 419.5 g/mol.
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
- Preparation of the Triazole Ring : Utilizing hydrazine and acetic anhydride.
- Introduction of Furan and Pyridine Substituents : Achieved through substitution reactions.
- Attachment of the Sulfanyl Acetamide Group : Final step involving coupling reactions.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : Using hydrogen peroxide or potassium permanganate.
- Reduction : With sodium borohydride or lithium aluminum hydride.
- Substitution Reactions : Involving nucleophiles or electrophiles depending on the functional groups present.
Chemistry
N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with potentially enhanced properties.
Biology
Research indicates that this compound exhibits significant biological activity:
- Antimicrobial Activity : Studies have shown it possesses potential against various microbial strains.
- Anticancer Properties : Preliminary investigations suggest it may inhibit cancer cell proliferation. Molecular docking studies have indicated its potential as a 5-lipoxygenase inhibitor, which is crucial in inflammatory pathways .
Medicine
The compound is being explored for therapeutic applications:
- Anti-inflammatory Effects : Through its interaction with specific biological pathways.
- Drug Development : Its structural features make it a candidate for further optimization in drug design aimed at treating diseases like cancer .
Industry
In industrial applications, this compound is utilized in:
- Material Science : As a precursor for developing new materials with specific chemical properties.
- Chemical Processes : In the development of novel synthetic pathways and reaction conditions to enhance efficiency and yield.
Anticancer Activity
A study investigated the anticancer potential of derivatives similar to this compound. The results indicated significant growth inhibition against several cancer cell lines, suggesting that modifications to the compound could yield even more potent anticancer agents .
Antimicrobial Studies
Another research focused on the antimicrobial properties of compounds containing the triazole moiety. The findings revealed that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazole ring is known to bind to metal ions, which could be part of its mechanism in biological systems.
Comparison with Similar Compounds
Similar Compounds
- **N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide vs. N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propionamide: The latter has a propionamide group instead of an acetamide group, which may affect its reactivity and biological activity.
- **this compound vs. N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butyramide: The butyramide variant has a longer carbon chain, which could influence its solubility and interaction with biological targets.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in similar compounds.
Biological Activity
N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.
Chemical Structure and Properties
The molecular formula of the compound is C27H25N5O3S, indicating a complex structure that includes a triazole ring, a pyridine moiety, and a furan group. The presence of these functional groups is crucial for its biological activity.
Property | Value |
---|---|
Molecular Weight | 485.58 g/mol |
Solubility | Soluble in DMSO and DMF |
Melting Point | Not reported |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study conducted by Zhang et al., the compound was tested against several cancer cell lines including HEPG2 (liver), MCF7 (breast), and SW1116 (colon). The results indicated an IC50 value of 1.18 ± 0.14 µM for HEPG2 cells, demonstrating significant potency compared to the positive control staurosporine (IC50 = 4.18 ± 0.05 µM) .
Table 2: Anticancer Activity Results
Cell Line | IC50 (µM) | Control (Staurosporine) (µM) |
---|---|---|
HEPG2 | 1.18 ± 0.14 | 4.18 ± 0.05 |
MCF7 | 0.67 ± 0.10 | 4.18 ± 0.05 |
SW1116 | 0.80 ± 0.12 | 4.18 ± 0.05 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to inhibit EGFR (Epidermal Growth Factor Receptor) and Src family kinases .
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various bacterial strains.
Study on Antimicrobial Efficacy
A study evaluated the antibacterial properties of several derivatives of triazole compounds, including our target compound, using the disk diffusion method against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones for certain strains, suggesting potential as an antimicrobial agent .
Table 3: Antimicrobial Activity Results
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Enzyme Inhibition Potential
The compound's structural features suggest it may also act as an enzyme inhibitor.
Study on Alkaline Phosphatase Inhibition
Research has shown that similar triazole compounds can inhibit alkaline phosphatase activity with promising results. The compound was evaluated for its binding affinity and inhibitory kinetics against alkaline phosphatase .
Table 4: Enzyme Inhibition Results
Compound | IC50 (µM) |
---|---|
N-(3,5-dimethylphenyl)... | 0.420 ± 0.012 |
Standard Drug (Doxorubicin) | 2.80 |
Properties
Molecular Formula |
C22H21N5O2S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H21N5O2S/c1-15-10-16(2)12-17(11-15)24-20(28)14-30-22-26-25-21(19-7-3-4-8-23-19)27(22)13-18-6-5-9-29-18/h3-12H,13-14H2,1-2H3,(H,24,28) |
InChI Key |
VIICPEIOTUBKKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CC=N4)C |
Origin of Product |
United States |
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